REACTION_CXSMILES
|
[C:1]([N:4]([CH:6]1[CH2:10][CH2:9][N:8]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:29])[C:16]([C:24]([O:26]CC)=[O:25])=[CH:17][N:18]3[CH2:21][CH2:22][F:23])=[CH:13][C:12]=2[F:30])[CH2:7]1)C)(=O)C.O.C(O)C>Cl>[F:30][C:12]1[CH:13]=[C:14]2[C:19](=[N:20][C:11]=1[N:8]1[CH2:9][CH2:10][CH:6]([NH:4][CH3:1])[CH2:7]1)[N:18]([CH2:21][CH2:22][F:23])[CH:17]=[C:16]([C:24]([OH:26])=[O:25])[C:15]2=[O:29]
|
Name
|
ester
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N(C)C1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)CCF)C(=O)OCC)=O)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in hot water (800 ml)
|
Type
|
ADDITION
|
Details
|
the solution was treated with charcoal
|
Type
|
ADDITION
|
Details
|
The filtrate was adjusted to pH 8.5-9.0 by addition of 27% aqueous ammonia
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(=CN(C2=NC1N1CC(CC1)NC)CCF)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |